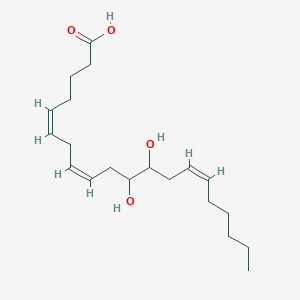

11,12-DiHETrE

Description

11,12-dihydroxy-5Z,8Z,14Z-eicosatrienoic acid has been reported in Apis cerana with data available.

Structure

3D Structure

Properties

CAS No. |

192461-95-3 |

|---|---|

Molecular Formula |

C20H34O4 |

Molecular Weight |

338.5 g/mol |

IUPAC Name |

(5Z,8Z,14Z)-11,12-dihydroxyicosa-5,8,14-trienoic acid |

InChI |

InChI=1S/C20H34O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h6,8-10,12-13,18-19,21-22H,2-5,7,11,14-17H2,1H3,(H,23,24)/b8-6-,12-9-,13-10- |

InChI Key |

LRPPQRCHCPFBPE-KROJNAHFSA-N |

Isomeric SMILES |

CCCCC/C=C\CC(C(C/C=C\C/C=C\CCCC(=O)O)O)O |

Canonical SMILES |

CCCCCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O |

physical_description |

Solid |

Synonyms |

(5Z,8Z,14Z)-11,12-dihydroxyicosa-5,8,14-trienoic acid |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of 11,12-DiHETrE: A Technical Guide for Researchers

An in-depth examination of the biological functions, signaling pathways, and experimental methodologies related to 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE), a key metabolite of arachidonic acid. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important signaling molecule.

Introduction

11,12-dihydroxyeicosatrienoic acid (this compound) is a vicinal diol produced from the hydrolysis of 11,12-epoxyeicosatrienoic acid (11,12-EET), an epoxide metabolite of arachidonic acid generated by cytochrome P450 (CYP) enzymes. The conversion of 11,12-EET to this compound is catalyzed by the soluble epoxide hydrolase (sEH). Initially considered an inactive metabolite, emerging evidence has revealed that this compound possesses distinct and potent biological activities, playing crucial roles in vascular tone regulation, neurodevelopment, and potentially serving as a biomarker in various diseases. This guide provides a detailed overview of the known functions of this compound, the signaling pathways it modulates, and the experimental protocols used to investigate its effects.

Core Functions of this compound

The biological activities of this compound are diverse and context-dependent, with significant implications in both physiological and pathophysiological processes.

Vasodilation and Regulation of Vascular Tone

One of the most well-characterized functions of this compound is its potent vasodilatory effect. It directly acts on vascular smooth muscle cells to induce relaxation, thereby contributing to the regulation of blood pressure and tissue perfusion. This effect is primarily mediated through the activation of large-conductance calcium-activated potassium channels (BK channels).[1][2] The opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.[1]

Neurodevelopment and Autism Spectrum Disorder (ASD)

Recent studies have implicated this compound in neurodevelopmental processes. Elevated levels of this compound in neonatal cord blood have been significantly associated with an increased severity of symptoms in Autism Spectrum Disorder (ASD).[1][3][4][5][6] Specifically, higher concentrations of this compound were linked to greater impairment in social interaction and adaptive functioning.[3][4][5][6] While the precise molecular mechanisms underlying this association are still under investigation, these findings suggest that the dynamics of arachidonic acid metabolism during fetal development may play a critical role in the etiology of ASD.[1][3][4][5][6]

Potential as a Disease Biomarker

This compound has also emerged as a potential biomarker for certain pathological conditions. For instance, it has been investigated as a candidate biomarker for differentiating nonalcoholic fatty liver (NAFL) from nonalcoholic steatohepatitis (NASH). Furthermore, altered levels of this compound have been observed in the context of preterm labor, suggesting its potential utility in identifying pregnancies at risk.

Quantitative Data on the Biological Activity of this compound

The following table summarizes the available quantitative data on the vasodilatory effects of this compound and its regioisomers.

| Compound | Vessel Type | Species | Parameter | Value | Reference |

| This compound | Coronary Arterioles | Canine | EC50 | -13.1 log[M] | |

| 8,9-DiHETrE | Coronary Arterioles | Canine | EC50 | -13.1 log[M] | |

| 14,15-DiHETrE | Coronary Arterioles | Canine | EC50 | -15.8 log[M] | |

| 11,12-EET | Coronary Arterioles | Canine | EC50 | -12.7 to -10.1 log[M] |

Signaling Pathways of this compound

The primary signaling pathway through which this compound exerts its vasodilatory effects involves the direct activation of BK channels in vascular smooth muscle cells.

Signaling pathway of this compound-induced vasodilation.

While the signaling pathways of the precursor molecule, 11,12-EET, in endothelial cells are known to involve the PI3K/Akt/eNOS and ERK1/2 pathways, further research is required to fully elucidate the downstream signaling cascades specifically activated by this compound in various cell types.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Quantification of this compound in Biological Samples using UPLC-MS/MS

This protocol describes a method for the sensitive and specific quantification of this compound in human plasma.

1. Sample Preparation:

-

Thaw 100 µL of human plasma on ice.

-

Add an internal standard (e.g., this compound-d8).

-

Perform lipid extraction using a modified Bligh and Dyer method with a mixture of methanol, chloroform, and saline.

-

Saponify the lipid extract to release esterified fatty acids.

-

Derivatize the fatty acids to enhance ionization efficiency for mass spectrometry.

2. UPLC-MS/MS Analysis:

-

Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

3. Data Analysis:

-

Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Workflow for this compound quantification by UPLC-MS/MS.

Measurement of Vasodilation in Isolated Coronary Arteries

This protocol details the assessment of the vasodilatory effects of this compound on isolated coronary arteries.

1. Vessel Preparation:

-

Isolate coronary arteries from a suitable animal model (e.g., canine or porcine).

-

Cut the arteries into rings of 2-3 mm in length.

-

Mount the rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 at 37°C.

2. Vasodilation Assay:

-

Allow the vessel rings to equilibrate under a resting tension of 2g for 60-90 minutes.

-

Pre-constrict the rings with a vasoconstrictor (e.g., U46619, a thromboxane (B8750289) A2 mimetic) to achieve a stable contraction.

-

Once a plateau in contraction is reached, add cumulative concentrations of this compound to the organ bath.

-

Record the changes in isometric tension after each addition.

3. Data Analysis:

-

Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Construct a dose-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Electrophysiological Recording of BK Channel Activity (Patch-Clamp)

This protocol describes the use of the patch-clamp technique to measure the effect of this compound on BK channel activity in isolated vascular smooth muscle cells.

1. Cell Preparation:

-

Isolate vascular smooth muscle cells from coronary arteries by enzymatic digestion.

-

Plate the cells on glass coverslips and allow them to adhere.

2. Patch-Clamp Recording:

-

Use a patch-clamp amplifier and a micromanipulator to form a high-resistance seal (giga-seal) between a glass micropipette and the cell membrane.

-

Use the inside-out patch configuration to allow for the application of this compound to the intracellular face of the membrane patch.

-

Pipette Solution (extracellular): Contains a physiological concentration of potassium and other ions.

-

Bath Solution (intracellular): Contains a defined concentration of free calcium to activate BK channels, to which this compound is added.

-

Apply a series of voltage steps to the membrane patch and record the resulting single-channel currents.

3. Data Analysis:

-

Analyze the single-channel recordings to determine the channel open probability (Po).

-

Compare the Po in the absence and presence of different concentrations of this compound to determine its effect on channel activity.

Conclusion and Future Directions

This compound is an emerging bioactive lipid mediator with significant functions in the cardiovascular and nervous systems. Its potent vasodilatory actions, mediated through the activation of BK channels, highlight its importance in the regulation of vascular homeostasis. The recent association of this compound with Autism Spectrum Disorder opens up new avenues of research into the role of lipid metabolism in neurodevelopmental disorders.

Future research should focus on further elucidating the downstream signaling pathways of this compound in different cell types to gain a more comprehensive understanding of its diverse biological roles. The development of specific pharmacological tools to modulate this compound levels and activity will be crucial for exploring its therapeutic potential in cardiovascular diseases and neurodevelopmental disorders. Continued refinement of analytical techniques will also be essential for accurately quantifying this and other eicosanoids in clinical and research settings.

References

- 1. blog.profil.com [blog.profil.com]

- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 3. Functional implications of a newly characterized pathway of 11,12-epoxyeicosatrienoic acid metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

A Technical Guide to the In Vivo Biological Role of 11,12-Dihydroxyeicosatrienoic Acid (11,12-DiHETrE)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE) is an endogenous metabolite derived from arachidonic acid through the sequential action of cytochrome P450 (CYP) epoxygenases and soluble epoxide hydrolase (sEH). Historically viewed as a less active breakdown product of its potent precursor, 11,12-epoxyeicosatrienoic acid (11,12-EET), recent evidence has implicated this compound as a potential biomarker and bioactive molecule in its own right. This document provides a comprehensive overview of the synthesis, biological functions, and associated signaling pathways of this compound. It details its emerging role in pathophysiology, particularly in neurodevelopmental disorders like Autism Spectrum Disorder (ASD) and its association with inflammatory conditions such as septic shock and hypertension. This guide synthesizes quantitative data, outlines key experimental methodologies for its study, and visualizes its metabolic and signaling contexts to support advanced research and therapeutic development.

Metabolism and Synthesis of this compound

The synthesis of this compound is a two-step enzymatic process originating from arachidonic acid (AA), a polyunsaturated fatty acid released from the cell membrane phospholipids.

-

Step 1: Epoxidation by Cytochrome P450 (CYP) Epoxygenase: Arachidonic acid is first metabolized by CYP epoxygenases (primarily isoforms like CYP2J2, CYP2C8, and CYP2C9) to form four different regioisomers of epoxyeicosatrienoic acids (EETs).[1][2][3] The epoxidation of the double bond at the 11th carbon of arachidonic acid produces 11,12-EET.[3]

-

Step 2: Hydration by Soluble Epoxide Hydrolase (sEH): The resulting 11,12-EET is then rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene.[4][5] This reaction involves the addition of a water molecule across the epoxide ring, yielding the more stable vicinal diol, this compound.[6] This conversion is generally considered a mechanism to terminate the signaling of the more biologically active EETs.[2][7][8]

Biological Roles and Signaling Pathways

While many of the biological effects in the CYP epoxygenase pathway are attributed to EETs, this compound is now understood to have distinct correlations with human pathophysiology.

Context: The Role of the Precursor, 11,12-EET

To understand the significance of this compound, it is crucial to recognize the functions of its precursor, 11,12-EET. 11,12-EET is a potent signaling molecule with established roles in:

-

Vasodilation: It acts as an endothelium-derived hyperpolarizing factor (EDHF), promoting vascular smooth muscle relaxation.[9]

-

Anti-inflammation: It exerts anti-inflammatory effects by inhibiting the activation of endothelial cells and reducing the expression of adhesion molecules like VCAM-1.[3]

-

Angiogenesis and Neovasculogenesis: 11,12-EET promotes the formation of new blood vessels.[10][11] Studies in human endothelial progenitor cells (hEPCs) show that it stimulates neovasculogenesis by activating the PI3-K/Akt and endothelial nitric oxide synthase (eNOS) signaling pathways.[11][12]

Direct Roles and Pathophysiological Significance of this compound

The most significant recent findings on the direct biological relevance of this compound come from studies on neurodevelopment. A prospective cohort study identified a strong association between the levels of this compound in neonatal cord blood and the subsequent diagnosis and severity of ASD in children at age six.[13][14][15]

-

Key Findings:

-

High levels of this compound in cord blood were significantly associated with increased ASD symptom severity.[13][14]

-

Specifically, elevated this compound was linked to impairments in social interaction and adaptive functioning.[5][13][14][16][17]

-

This correlation appeared to be more pronounced in girls.[13][14]

-

These findings suggest that this compound dynamics during the fetal period may play a critical role in the developmental trajectory of children and could serve as an early biomarker for ASD.[13][14][15]

In conditions of severe systemic inflammation, such as septic shock, the sEH pathway is often dysregulated. While EETs are generally considered protective, their diol metabolites (DHETs) have been associated with negative outcomes.[9] Studies have found that detectable levels of DHETs, including 11,12-DHET, are associated with higher lactate, increased bilirubin, and liver dysfunction in septic shock patients.[9] This suggests that increased sEH activity and the subsequent rise in DHETs may contribute to organ dysfunction in sepsis.[9]

The role of this compound in the cardiovascular system is less defined than its precursor.

-

Hypertension: Elevated excretion of this compound has been observed in patients with pregnancy-induced hypertension compared to healthy pregnant women.[6]

-

Vasoactivity: Some studies report that this compound may possess vasodilatory effects, potentially through the activation of KCa channels, although these effects are generally considered less potent than those of 11,12-EET.[13]

Quantitative Data Summary

Quantitative analysis is crucial for establishing the role of this compound as a biomarker.

Table 1: Association of Cord Blood this compound with ASD Outcomes

| Parameter | Association with this compound | P-value | Source |

|---|---|---|---|

| ASD Symptom Severity (ADOS-2 CSS) | Positive Correlation | 0.0003 | [13][14] |

| Socialization Domain Impairment (VABS-II) | Positive Correlation | 0.004 | [13][14] |

| Social Affect Symptoms | Positive Correlation | 0.002 |[13][14] |

Table 2: Representative Concentrations of Arachidonic Acid Metabolites

| Metabolite | Condition / Cohort | Concentration (pg/mL) | Source |

|---|---|---|---|

| Total DiHETrEs | Neonatal Cord Blood Serum | 3345.7 (SD = 955.2) | [15] |

| Total EETs | Neonatal Cord Blood Serum | 518.3 (SD = 464.5) |[15] |

Key Experimental Protocols

The accurate measurement and study of this compound in vivo requires sensitive and specific analytical techniques.

Protocol: Quantification of this compound in Biological Fluids (e.g., Plasma, Cord Blood)

This protocol provides a generalized workflow for the analysis of this compound and other oxylipins using liquid chromatography-mass spectrometry (LC-MS).

Objective: To extract and quantify this compound from a biological matrix.

Methodology:

-

Sample Preparation:

-

Thaw plasma or serum samples on ice.

-

To 100 µL of sample, add an antioxidant solution (e.g., BHT/EDTA) to prevent auto-oxidation.

-

Add an internal standard solution (e.g., deuterated d11-11,12-DiHETrE) to correct for extraction efficiency and matrix effects.

-

-

Solid Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.

-

Acidify the sample with a weak acid (e.g., acetic acid) to a pH of ~5.5 to ensure the analytes are in a neutral form.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove salts and polar interferences.

-

Elute the oxylipins, including this compound, with a high-percentage organic solvent like methanol or ethyl acetate.

-

-

Sample Concentration:

-

Evaporate the eluted solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase (e.g., 50:50 methanol:water).

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases typically consisting of water with 0.1% acetic acid (Mobile Phase A) and acetonitrile/methanol with 0.1% acetic acid (Mobile Phase B). The gradient is designed to separate the different oxylipin isomers.

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification.

-

Parent Ion (Q1): m/z for this compound is ~337.2.

-

Fragment Ions (Q3): Select specific, stable fragment ions for this compound for confident identification and quantification.

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of authentic this compound standard.

-

Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Conclusion and Future Directions

This compound is transitioning from being considered an inactive metabolite to a molecule of significant biological interest. While its formation from 11,12-EET clearly represents a key step in regulating the actions of its potent precursor, emerging evidence strongly suggests that this compound itself is a critical biomarker, particularly in the context of neurodevelopment and ASD. Its association with inflammation and cardiovascular conditions further warrants investigation.

Future research should focus on:

-

Elucidating Mechanisms: Determining the precise molecular mechanisms by which elevated this compound during fetal development contributes to ASD pathophysiology.

-

Receptor Identification: Investigating whether this compound interacts with specific receptors or signaling proteins to exert its own biological effects.

-

Therapeutic Targeting: Exploring the sEH enzyme as a therapeutic target to modulate the balance between EETs and DiHETrEs in various diseases, including neurodevelopmental and cardiovascular disorders.

The continued study of this compound holds promise for uncovering novel diagnostic markers and therapeutic strategies for a range of complex diseases.

References

- 1. Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epoxygenase - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Dysregulation of Soluble Epoxide Hydrolase and Lipidomic Profiles in Anorexia Nervosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciencedaily.com [sciencedaily.com]

- 6. Showing Compound this compound (FDB022961) - FooDB [foodb.ca]

- 7. endocrine-abstracts.org [endocrine-abstracts.org]

- 8. mdpi.com [mdpi.com]

- 9. A Novel Role for Cytochrome P450 Epoxygenase Metabolites in Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Arachidonic acid-derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Arachidonic acid‐derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. scitechdaily.com [scitechdaily.com]

An In-depth Technical Guide to the 11,12-DiHETrE Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE) is a biologically active lipid mediator derived from the metabolism of arachidonic acid. Produced via the cytochrome P450 (CYP) epoxygenase pathway and subsequent hydration of its precursor, 11,12-epoxyeicosatrienoic acid (11,12-EET), by soluble epoxide hydrolase (sEH), this compound has emerged as a significant signaling molecule with diverse physiological and pathophysiological roles. This technical guide provides a comprehensive overview of the this compound signaling pathway, including its synthesis, key molecular targets, and downstream effects. The document summarizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of the signaling cascades and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

The metabolism of arachidonic acid through the CYP epoxygenase pathway generates four regioisomers of epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These EETs are subsequently metabolized by soluble epoxide hydrolase (sEH) into their corresponding dihydroxyeicosatrienoic acids (DiHETrEs). While initially considered inactive metabolites, DiHETrEs, including this compound, have been shown to possess significant biological activity.[1] This guide focuses specifically on the this compound signaling pathway, exploring its mechanisms of action and potential as a therapeutic target.

Biosynthesis of this compound

The synthesis of this compound is a two-step enzymatic process originating from arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by phospholipase A2.

-

Epoxidation: Arachidonic acid is first metabolized by CYP epoxygenases, primarily isoforms from the CYP2C and CYP2J families, to form 11,12-EET.[2]

-

Hydration: The epoxide group of 11,12-EET is then hydrolyzed by soluble epoxide hydrolase (sEH) to yield this compound.[1]

This metabolic cascade is a key regulatory point for controlling the levels and activity of this compound.

Biosynthesis of this compound from arachidonic acid.

Key Signaling Actions and Quantitative Data

This compound exerts its biological effects through various mechanisms, primarily by modulating ion channel activity and potentially influencing gene expression.

Vasodilation and Ion Channel Modulation

A primary and well-characterized effect of this compound is its potent vasodilatory action. This is predominantly mediated through the activation of large-conductance Ca2+-activated K+ (BKCa) channels in vascular smooth muscle cells.[3][4] Activation of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, resulting in smooth muscle relaxation and vasodilation.

| Parameter | Value | Cell/Tissue Type | Reference |

| EC50 for BKCa Channel Activation | 1.87 ± 0.57 nM | Rat coronary arterial myocytes | [3][4] |

| EC50 for Vasodilation | 10⁻¹⁵.⁸ to 10⁻¹³.¹ M | Canine coronary arterioles | [3] |

| Vasorelaxation at 5 µM | 77% | Porcine coronary artery rings | [5] |

This compound enhances the sensitivity of BKCa channels to both voltage and intracellular calcium. For instance, in the presence of 50 nM this compound, the half-maximal activation voltage (V1/2) of BKCa channels is shifted from +115.6 mV to +60.0 mV, and the EC50 for Ca2+ is reduced from 1.02 µM to 0.42 µM.[4]

This compound-mediated vasodilation via BKCa channel activation.

Anti-inflammatory Effects

While the anti-inflammatory properties of EETs are more extensively documented, evidence suggests that their diol metabolites may also play a role in modulating inflammation. However, specific quantitative data, such as IC50 values for cytokine reduction by this compound, are not yet well-established in the literature. The anti-inflammatory effects of the broader CYP epoxygenase pathway are often attributed to the inhibition of the NF-κB signaling pathway and activation of peroxisome proliferator-activated receptors (PPARs).

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Eicosanoids, including metabolites from the CYP pathway, have been identified as endogenous ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. While direct, high-affinity binding of this compound to PPAR isoforms has not been definitively quantified, its precursor 11,12-EET has been shown to regulate PPAR-γ expression.[6] Further research is needed to elucidate the specific interactions between this compound and PPARs.

Experimental Protocols

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately measure the concentration of this compound in biological samples (e.g., plasma, cell culture supernatant).

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., d11-11,12-DiHETrE).

-

Precipitate proteins by adding 400 µL of cold methanol (B129727).

-

Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Solid Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water).

-

Elute the analytes with a high percentage of organic solvent (e.g., methanol or acetonitrile).

-

-

LC-MS/MS Analysis:

-

Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent (e.g., 50% methanol in water).

-

Inject the sample into an LC-MS/MS system equipped with a C18 column.

-

Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Detect this compound and its internal standard using multiple reaction monitoring (MRM) in negative ion mode. The precursor-to-product ion transition for this compound is typically m/z 337.2 -> 167.1.

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Calculate the concentration of this compound in the sample by comparing its peak area ratio to the internal standard against the standard curve.

-

Workflow for LC-MS/MS quantification of this compound.

Patch-Clamp Electrophysiology for BKCa Channel Activity

Objective: To measure the effect of this compound on the activity of BKCa channels in isolated vascular smooth muscle cells.

Methodology:

-

Cell Isolation:

-

Isolate vascular smooth muscle cells from small arteries (e.g., coronary or mesenteric) by enzymatic digestion.

-

-

Patch-Clamp Recording:

-

Use the inside-out patch-clamp configuration to directly apply substances to the intracellular face of the membrane patch.

-

Use a pipette solution containing potassium gluconate and a bath solution with a known concentration of free Ca2+ buffered with EGTA.

-

Hold the membrane potential at a desired voltage (e.g., +60 mV).

-

-

Application of this compound:

-

After obtaining a stable single-channel recording, perfuse the bath with a solution containing this compound at various concentrations.

-

-

Data Analysis:

-

Record single-channel currents and analyze the open probability (NPo) of the BKCa channels before and after the application of this compound.

-

Construct a dose-response curve and calculate the EC50 value.

-

Analyze the effects of this compound on single-channel conductance, open and closed times, and voltage- and Ca2+-sensitivity.

-

Assessment of Vasodilation

Objective: To determine the vasodilatory effect of this compound on isolated small arteries.

Methodology:

-

Vessel Preparation:

-

Isolate small arteries and mount them on a wire myograph system in a physiological salt solution.

-

-

Pre-constriction:

-

Pre-constrict the arteries with a vasoconstrictor (e.g., phenylephrine (B352888) or U46619) to a submaximal level.

-

-

Application of this compound:

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

-

-

Data Analysis:

-

Record the changes in isometric tension.

-

Express the relaxation as a percentage of the pre-constriction tension.

-

Construct a concentration-response curve and calculate the EC50 value.

-

Conclusion and Future Directions

This compound is a potent endogenous signaling molecule with significant effects on the vasculature, primarily through the activation of BKCa channels. Its role in inflammation and other physiological processes is an active area of investigation. While quantitative data on some of its effects are available, further research is needed to fully elucidate its interactions with other potential targets such as TRP channels and PPARs, and to quantify its anti-inflammatory properties. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the signaling pathways and therapeutic potential of this compound. Understanding the nuances of this pathway may open new avenues for the development of novel therapeutics for cardiovascular and inflammatory diseases.

References

- 1. Evidence for direct binding of fatty acids and eicosanoids to human peroxisome proliferators-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydroxyeicosatrienoic acids are potent activators of Ca2+-activated K+ channels in isolated rat coronary arterial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional implications of a newly characterized pathway of 11,12-epoxyeicosatrienoic acid metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on 11,12-DiHETrE and Soluble Epoxide Hydrolase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic conversion of 11,12-epoxyeicosatrienoic acid (11,12-EET) to 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE) by soluble epoxide hydrolase (sEH). It details the biochemical pathways, experimental protocols for measuring sEH activity, and methods for quantifying this compound. This document is intended to serve as a valuable resource for researchers in pharmacology, biochemistry, and drug development, offering detailed methodologies and quantitative data to facilitate further investigation into the physiological and pathological roles of sEH and its metabolites.

Introduction

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a bifunctional enzyme with a C-terminal hydrolase domain and an N-terminal phosphatase domain.[1] The C-terminal domain is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling lipids derived from arachidonic acid through the cytochrome P450 (CYP) epoxygenase pathway.[2][3] EETs, including 11,12-EET, are known to possess vasodilatory, anti-inflammatory, and anti-apoptotic properties.[4][5]

The hydrolysis of 11,12-EET by sEH yields 11,12-dihydroxyeicosatrienoic acid (this compound), a metabolite with generally reduced biological activity.[6] This enzymatic conversion is a key mechanism for regulating the levels and activity of EETs in various tissues.[3] Consequently, inhibition of sEH has emerged as a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases, as it increases the bioavailability of protective EETs.[7] This guide focuses on the relationship between this compound and sEH activity, providing the necessary technical details for its study.

Biochemical Pathway

The formation of this compound is a critical step in the metabolism of arachidonic acid. The pathway begins with the conversion of arachidonic acid to 11,12-EET by CYP epoxygenases, primarily isoforms from the CYP2C and CYP2J families.[8] Subsequently, sEH catalyzes the addition of a water molecule to the epoxide ring of 11,12-EET, resulting in the formation of the vicinal diol, this compound.[6][9]

Quantitative Data

Kinetic Parameters of Human Soluble Epoxide Hydrolase

The efficiency of sEH in metabolizing different EET regioisomers varies. While 14,15-EET is generally considered the preferred substrate for sEH, the enzyme also actively hydrolyzes 11,12-EET.[2] The kinetic parameters for the hydrolysis of 11,12-EET by human sEH are crucial for understanding its physiological role and for the development of specific inhibitors.

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| 11,12-EET-EA | 11.5 ± 0.9 | 10.3 ± 0.3 | 9.0 x 105 | [10] |

| 14,15-EET | - | - | - | [11] |

Note: Data for 11,12-EET with human sEH is limited; the provided data is for 11,12-EET-ethanolamide (EA). 14,15-EET is reported to be hydrolyzed at a significantly higher rate than 11,12-EET.[11]

IC50 Values of Common sEH Inhibitors

A variety of small molecule inhibitors targeting sEH have been developed. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

| Inhibitor | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Reference |

| AUDA | 69 | 18 | [11] |

| TPPU | 3.7 | 1.1 | [12][13] |

| EC1728 | ~2 | - | [7] |

Physiological Concentrations of this compound

The concentration of this compound in biological matrices can vary depending on the tissue, species, and physiological or pathological state.

| Biological Matrix | Species | Concentration | Reference |

| Human Plasma | Human | 8.8 ng/mL | [14] |

| Human Cord Blood | Human | 3345.7 ± 955.2 pg/mL (total DiHETrEs) | [15] |

| Rat Brain | Rat | 0.57 - 23.99 pmol/g wet tissue (range for various DiHETrEs) | [16] |

| Human Lung Tissue (IPF) | Human | Significantly lower than controls | [17] |

Experimental Protocols

Fluorometric Assay for sEH Activity and Inhibitor Screening

This protocol describes a common method for measuring sEH activity using a fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[9][18][19]

Materials:

-

Recombinant human sEH

-

sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)[20]

-

Fluorogenic substrate (e.g., PHOME) stock solution in DMSO

-

sEH inhibitor stock solutions in DMSO

-

Black 96-well microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of sEH enzyme in assay buffer.

-

Prepare a serial dilution of the test inhibitors in the assay buffer.

-

Dilute the PHOME stock solution in assay buffer to the desired final concentration (e.g., 5 µM).[20]

-

-

Assay Setup:

-

To each well of a 96-well plate, add 150 µL of the sEH enzyme solution.

-

Add 10 µL of the inhibitor dilutions or vehicle (DMSO) to the respective wells.

-

Include controls: no enzyme, vehicle control (enzyme + vehicle), and positive control (enzyme + known inhibitor).

-

-

Incubation:

-

Incubate the plate for 5 minutes at 30°C to allow for inhibitor binding.[20]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the diluted PHOME solution to each well.

-

Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (e.g., every 30 seconds for 15-30 minutes) at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.[9][18]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological samples.[21]

4.2.1. Sample Preparation (Solid-Phase Extraction from Plasma)

-

Sample Pre-treatment: Dilute 100 µL of plasma with an equal volume of water or a suitable buffer.[22]

-

Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Sample Loading: Apply the pre-treated plasma sample to the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.[17]

-

Elution: Elute the this compound and other lipids with a stronger organic solvent, such as methanol or ethyl acetate.[21]

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

4.2.2. LC-MS/MS Parameters

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 150 x 2.0 mm, 3 µm particle size).[13]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes. An example gradient could be a linear increase from 30% to 95% B over 15 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific precursor-to-product ion transitions for this compound and a suitable internal standard (e.g., a deuterated analog) should be optimized on the specific instrument. A common precursor ion for DiHETrEs is [M-H]⁻ at m/z 337.2.

-

Conclusion

This technical guide provides a foundational understanding of the role of soluble epoxide hydrolase in the metabolism of 11,12-EET to this compound. The detailed protocols and compiled quantitative data offer a practical resource for researchers investigating the physiological and pathological implications of this pathway. The methodologies for measuring sEH activity and quantifying this compound are essential tools for the discovery and characterization of novel sEH inhibitors, which hold significant therapeutic potential for a variety of diseases. Further research is warranted to fully elucidate the complex signaling networks involving sEH and its lipid mediators.

References

- 1. Intraperitoneally injected d11-11(12)-epoxyeicosatrienoic acid is rapidly incorporated and esterified within rat plasma and peripheral tissues but not the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Systematic Optimization of Long Gradient Chromatography Mass Spectrometry for Deep Analysis of Brain Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. lcms.cz [lcms.cz]

- 16. The arachidonic acid metabolite 11,12-epoxyeicosatrienoic acid alleviates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. hmdb.ca [hmdb.ca]

- 19. Soluble epoxide hydrolase regulates hydrolysis of vasoactive epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 21. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]

- 22. m.youtube.com [m.youtube.com]

Cytochrome P450 Metabolites of Arachidonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The metabolism of arachidonic acid (AA) by cytochrome P450 (CYP) enzymes generates a diverse array of bioactive lipid mediators that play crucial roles in cellular signaling and physiological regulation. These metabolites, broadly classified into epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), are implicated in a wide range of biological processes, including inflammation, vascular function, and ion channel regulation. This guide provides an in-depth overview of the synthesis, signaling pathways, and analytical methodologies related to CYP-derived AA metabolites, with a focus on their relevance to drug discovery and development.

Introduction: The Cytochrome P450 Pathway of Arachidonic Acid Metabolism

Arachidonic acid, a 20-carbon polyunsaturated fatty acid, is a key precursor for the synthesis of a vast number of signaling molecules. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways have been extensively studied, the cytochrome P450 (CYP) pathway represents a third major route of AA metabolism, yielding products with distinct and potent biological activities. The primary products of this pathway are epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).

The CYP-mediated metabolism of AA is catalyzed by a superfamily of heme-containing monooxygenases. Different CYP isoforms, particularly those belonging to the CYP2 and CYP4 families, exhibit distinct regioselectivity and stereoselectivity in their metabolism of AA, leading to the formation of a variety of EET and HETE isomers.

Biosynthesis of CYP-Derived Arachidonic Acid Metabolites

Epoxyeicosatrienoic Acids (EETs)

EETs are synthesized through the epoxidation of one of the four double bonds of arachidonic acid. This reaction is primarily catalyzed by CYP epoxygenases, with prominent members including CYP2C and CYP2J isoforms. The four regioisomeric EETs are:

-

5,6-EET

-

8,9-EET

-

11,12-EET

-

14,15-EET

Each of these regioisomers can exist as two enantiomers (R/S). The specific isoforms involved and their expression levels can vary significantly between different tissues and cell types.

Hydroxyeicosatetraenoic Acids (HETEs)

HETEs are formed by the ω- and (ω-1)-hydroxylation of arachidonic acid, a reaction catalyzed mainly by CYP4A and CYP4F enzymes. This leads to the production of 20-HETE and 19-HETE, respectively. Other HETEs, such as 5-, 8-, 9-, 11-, 12-, and 15-HETE, are also formed by various CYP isoforms, although some of these can also be generated through the lipoxygenase pathway.

Signaling Pathways and Physiological Roles

EET Signaling

EETs are known to exert a variety of biological effects, primarily through their action on ion channels and cellular signaling pathways. They are potent vasodilators and possess anti-inflammatory, pro-angiogenic, and anti-apoptotic properties. The signaling mechanisms of EETs are complex and can involve both receptor-dependent and receptor-independent pathways. While a specific high-affinity receptor for EETs has remained elusive, they have been shown to modulate the activity of several ion channels, including large-conductance calcium-activated potassium (BKCa) channels, leading to smooth muscle hyperpolarization and relaxation.

Caption: Signaling pathway of Epoxyeicosatrienoic Acids (EETs).

HETE Signaling

20-HETE is a potent vasoconstrictor, particularly in the renal and cerebral microvasculature. It acts by inhibiting BKCa channels in smooth muscle cells, leading to depolarization and contraction. 20-HETE is also involved in the regulation of renal tubular transport and has been implicated in the pathogenesis of hypertension. Other HETEs, such as 12-HETE, are involved in processes like platelet aggregation and inflammation.

Caption: Signaling pathway of 20-Hydroxyeicosatetraenoic Acid (20-HETE).

Quantitative Data on CYP-Mediated AA Metabolism

The enzymatic activity of CYP isoforms and the resulting metabolite concentrations can vary significantly. The following tables summarize key quantitative data.

Table 1: Michaelis-Menten (Km) and Maximal Velocity (Vmax) Constants for Human CYP Isoforms in Arachidonic Acid Metabolism

| CYP Isoform | Predominant Metabolite(s) | Km (µM) | Vmax (nmol/min/nmol CYP) |

| CYP2C8 | 11,12-EET, 14,15-EET | 9.8 ± 1.2 | 16.3 ± 0.8 |

| CYP2C9 | 11,12-EET, 14,15-EET | 12.5 ± 2.1 | 10.5 ± 1.1 |

| CYP2J2 | 11,12-EET, 14,15-EET | 5.6 ± 0.9 | 25.4 ± 2.3 |

| CYP4A11 | 20-HETE | 15.2 ± 3.5 | 8.7 ± 1.5 |

| CYP4F2 | 20-HETE | 18.9 ± 4.1 | 6.2 ± 0.9 |

Data are presented as mean ± standard deviation and are compiled from various in vitro studies using recombinant human CYP enzymes.

Table 2: Representative Concentrations of EETs and 20-HETE in Human Tissues and Plasma

| Metabolite | Tissue/Fluid | Concentration Range |

| Total EETs | Plasma | 0.5 - 5 ng/mL |

| Total EETs | Kidney | 10 - 50 ng/g tissue |

| Total EETs | Heart | 5 - 30 ng/g tissue |

| 20-HETE | Plasma | 0.1 - 2 ng/mL |

| 20-HETE | Kidney | 20 - 100 ng/g tissue |

| 20-HETE | Brain | 15 - 75 ng/g tissue |

Concentrations can vary widely depending on the physiological or pathological state of the individual.

Experimental Protocols

Quantification of AA Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of eicosanoids.

Caption: Workflow for LC-MS/MS analysis of arachidonic acid metabolites.

Methodology:

-

Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are spiked with a cocktail of stable isotope-labeled internal standards for each analyte of interest.

-

Extraction: Lipids are extracted from the sample matrix using either solid-phase extraction (SPE) with a C18 stationary phase or liquid-liquid extraction (e.g., with ethyl acetate).

-

Chromatographic Separation: The extracted lipids are reconstituted in a suitable solvent and injected into a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is typically used with a gradient elution of water and acetonitrile (B52724), both containing a small amount of a weak acid (e.g., formic acid or acetic acid) to improve ionization.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer operating in negative ion mode. Detection and quantification are performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

-

Data Analysis: The peak areas of the endogenous metabolites are normalized to the peak areas of their corresponding internal standards. Absolute concentrations are determined by comparing these normalized areas to a standard curve generated from authentic standards.

In Vitro CYP Enzyme Activity Assay

This assay is used to determine the kinetic parameters of a specific CYP isoform for arachidonic acid metabolism.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a known concentration of recombinant human CYP enzyme (e.g., from baculovirus-infected insect cells), cytochrome P450 reductase, cytochrome b5, and a lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Initiation of Reaction: The reaction is initiated by adding a range of concentrations of arachidonic acid and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: The reaction is incubated at 37°C for a specified period (e.g., 10-30 minutes), ensuring that the reaction is in the linear range.

-

Termination of Reaction: The reaction is terminated by the addition of a quenching solvent, such as acetonitrile or methanol, which also serves to precipitate the proteins. The internal standard is added at this step.

-

Analysis: The samples are centrifuged, and the supernatant is collected for analysis of the formed metabolites by LC-MS/MS as described in section 5.1.

-

Data Analysis: The rate of metabolite formation is plotted against the substrate (arachidonic acid) concentration. The Michaelis-Menten (Km) and maximal velocity (Vmax) parameters are then determined by non-linear regression analysis of the data.

Therapeutic Implications and Drug Development

The significant roles of CYP-derived AA metabolites in pathophysiology have made them attractive targets for therapeutic intervention.

-

Soluble Epoxide Hydrolase (sEH) Inhibitors: EETs are metabolized and inactivated by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH increases the bioavailability of EETs, thereby enhancing their beneficial effects. Several sEH inhibitors are in various stages of preclinical and clinical development for the treatment of hypertension, inflammation, and cardiovascular diseases.

-

CYP Inhibitors/Inducers: Modulation of the activity of specific CYP isoforms involved in the synthesis of pro-hypertensive (e.g., 20-HETE) or anti-hypertensive (e.g., EETs) metabolites is another potential therapeutic strategy. However, the development of isoform-specific inhibitors or inducers is challenging due to the high degree of homology within the CYP superfamily.

Conclusion

The cytochrome P450 pathway of arachidonic acid metabolism is a critical source of potent lipid signaling molecules. The balance between the production of different EETs and HETEs plays a vital role in maintaining cellular and physiological homeostasis. A thorough understanding of the synthesis, signaling, and regulation of these metabolites is essential for the development of novel therapeutic agents targeting a wide range of diseases. The analytical techniques and experimental protocols outlined in this guide provide a framework for researchers to further explore the complexities of this important signaling pathway.

Physiological Concentrations of 11,12-DiHETrE in Plasma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE) is a diol metabolite of arachidonic acid formed via the cytochrome P450 (CYP) epoxygenase pathway. The precursor, 11,12-epoxyeicosatrienoic acid (11,12-EET), is converted to this compound by the enzyme soluble epoxide hydrolase (sEH).[1][2][3][4][5] While often considered a less active degradation product of the potent vasodilator 11,12-EET, emerging evidence suggests that this compound itself possesses biological activity, particularly in the regulation of vascular tone.[6] This technical guide provides a comprehensive overview of the current knowledge on the physiological concentrations of this compound in plasma, details of experimental protocols for its quantification, and insights into its metabolic and signaling pathways.

Data Presentation: Quantitative Levels of this compound in Plasma

The quantification of baseline physiological concentrations of this compound in the plasma of healthy adult humans and animal models is not extensively documented in the literature. Much of the available data is semi-quantitative or reports on total DiHETrE levels, which include other isomers. The following tables summarize the available quantitative data.

Table 1: Concentrations of DiHETrE Metabolites in Human Plasma

| Analyte | Sample Type | Population | Mean Concentration (pg/mL) | Standard Deviation (pg/mL) | Reference |

| Total DiHETrE | Neonatal Cord Blood | Human Neonates | 3,445.7 | 955.2 | [7] |

Note: A study on children with Autism Spectrum Disorder (ASD) found that higher levels of this compound in neonatal cord blood were associated with increased symptom severity.[6][7][8][9][10]

Table 2: Studies in Animal Models Reporting on this compound Plasma Levels

| Species | Condition | Observation | Reference |

| Rat | Intraperitoneal injection of d11-11(12)-EpETrE | d11-11,12-diHETrE was not detected in plasma 3-4 minutes post-injection, suggesting rapid metabolism or esterification. | [11] |

Experimental Protocols

The accurate quantification of this compound in plasma is challenging due to its low abundance and the presence of isomeric compounds. The most common and reliable method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]

Key Experimental Steps for Quantification of this compound in Plasma

-

Sample Collection and Handling:

-

Blood should be collected in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma should be separated by centrifugation at a low temperature (e.g., 4°C) shortly after collection.

-

Samples should be stored at -80°C until analysis to prevent degradation of the analyte.

-

-

Protein Precipitation:

-

To release this compound from plasma proteins, a protein precipitation step is necessary.

-

This is typically achieved by adding a cold organic solvent such as acetonitrile (B52724) or methanol (B129727) to the plasma sample.[13]

-

-

Solid-Phase Extraction (SPE):

-

SPE is used to clean up the sample and concentrate the analyte.[14][15][16]

-

A reversed-phase SPE cartridge (e.g., C18) is commonly used.

-

The protocol generally involves:

-

Conditioning the cartridge with methanol and then water.

-

Loading the pre-treated plasma sample.

-

Washing the cartridge with a low percentage of organic solvent to remove polar impurities.

-

Eluting the analyte with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).

-

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

-

Chromatography: Reversed-phase liquid chromatography is used to separate this compound from other oxylipins and matrix components. A C18 column is typically employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used for detection and quantification. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

Internal Standards: The use of a stable isotope-labeled internal standard (e.g., d11-11,12-DiHETrE) is crucial for accurate quantification, as it corrects for matrix effects and variations in extraction recovery and instrument response.

-

Signaling and Metabolic Pathways

Metabolic Pathway of this compound Formation

This compound is a product of the cytochrome P450 epoxygenase pathway of arachidonic acid metabolism.

Signaling Pathway of this compound-Induced Vasodilation

This compound has been shown to be a potent activator of large-conductance Ca2+-activated potassium channels (BKCa channels) in vascular smooth muscle cells, leading to vasodilation.[17]

Experimental Workflow for this compound Quantification

The following diagram outlines a typical workflow for the quantification of this compound in plasma samples.

Conclusion

This compound is an endogenously produced metabolite of arachidonic acid with emerging biological significance, particularly in the cardiovascular system. While the precise physiological concentrations in the plasma of healthy adults remain to be definitively established, this guide provides the currently available quantitative data and outlines the robust analytical methods required for its measurement. The elucidation of the signaling pathways of this compound, such as its role in activating BKCa channels, opens new avenues for research into its physiological and pathophysiological roles. Further studies are warranted to establish a clear range of physiological plasma concentrations in various populations and to fully understand the therapeutic potential of targeting the sEH pathway and the biological functions of this compound.

References

- 1. Frontiers | Epoxy-Oxylipins and Soluble Epoxide Hydrolase Metabolic Pathway as Targets for NSAID-Induced Gastroenteropathy and Inflammation-Associated Carcinogenesis [frontiersin.org]

- 2. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Soluble Epoxide Hydrolase and Brain Cholesterol Metabolism [frontiersin.org]

- 4. Soluble epoxide hydrolase, a target with multiple opportunities for cardiovascular drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Study Suggests Cord Blood Fatty Acid Levels Linked to Autism Risk and Severity | Conexiant [conexiant.com]

- 8. scitechdaily.com [scitechdaily.com]

- 9. Arachidonic acid-derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arachidonic acid‐derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intraperitoneally injected d11-11(12)-epoxyeicosatrienoic acid is rapidly incorporated and esterified within rat plasma and peripheral tissues but not the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Dihydroxyeicosatrienoic acids are potent activators of Ca2+-activated K+ channels in isolated rat coronary arterial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of 11,12-DiHETrE in Endothelial Cell Function: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE) is a primary metabolite of the epoxyeicosatrienoic acid (EET) signaling pathway, generated through the enzymatic action of soluble epoxide hydrolase (sEH) on its precursor, 11,12-EET.[1][2] While often considered the less active or inactive metabolite in the context of angiogenesis and cell proliferation, emerging evidence reveals a nuanced and potent role for this compound in regulating vascular tone. This technical guide provides a comprehensive overview of the current understanding of this compound's function in endothelial cells, with a focus on its distinct signaling mechanisms, quantitative effects, and the experimental protocols utilized for its study.

Introduction

The vascular endothelium is a critical regulator of cardiovascular homeostasis, orchestrating processes such as vasodilation, inflammation, and angiogenesis. Cytochrome P450 epoxygenase-derived metabolites of arachidonic acid, the EETs, are key lipid signaling molecules in the endothelium.[2][3] Their biological activity is tightly controlled by their conversion to the corresponding diols, dihydroxyeicosatrienoic acids (DiHETrEs), by sEH.[1] This guide focuses specifically on this compound, aiming to elucidate its direct effects on endothelial cell function, independent of its precursor.

Biosynthesis and Metabolism of this compound

This compound is not synthesized de novo but is a product of the metabolic conversion of 11,12-EET. This metabolic pathway is a crucial control point for EET signaling.

Role in Angiogenesis and Endothelial Cell Migration

A significant body of research has investigated the pro-angiogenic effects of 11,12-EET, including the stimulation of endothelial cell migration and tube formation. In these studies, this compound has consistently been shown to be inactive.

Table 1: Comparative Effects of 11,12-EET and this compound on Angiogenesis

| Functional Assay | 11,12-EET Effect | This compound Effect | Reference(s) |

| Endothelial Cell Migration | Stimulatory | No effect | [2] |

| Endothelial Tube Formation | Stimulatory | No effect | [2] |

These findings suggest that the epoxide moiety of 11,12-EET is crucial for activating the signaling pathways that lead to angiogenesis, and its hydrolysis to a diol abrogates this activity.

Role in Vasodilation and Vascular Tone

In contrast to its lack of activity in angiogenesis, this compound has been identified as a potent vasodilator in specific vascular beds.

Mechanism of Action

The vasodilatory effect of this compound is primarily mediated by the activation of large-conductance Ca2+-activated K+ (BKCa) channels in vascular smooth muscle cells.[1][3] Activation of these channels leads to K+ efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated Ca2+ channels. The resulting decrease in intracellular Ca2+ concentration in vascular smooth muscle cells leads to relaxation and vasodilation. While the direct target is the vascular smooth muscle, the endothelium is the source of the precursor 11,12-EET.

Quantitative Data

Studies on isolated human coronary arterioles have demonstrated that this compound induces a dose-dependent vasodilation that is comparable in magnitude to that of 11,12-EET.

Table 2: Vasodilatory Effects of this compound on Human Coronary Arterioles

| Agonist (at 10-5 mol/l) | Maximum Dilation (%) | Reference(s) |

| 11,12-EET | 67 ± 6 | [1] |

| This compound | 73 ± 2 | [1] |

Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on endothelial cell function.

Endothelial Cell Migration (Scratch) Assay

This assay is used to assess the effect of a substance on the migration of a confluent monolayer of endothelial cells.

Protocol:

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 6-well plate and culture until a confluent monolayer is formed.

-

Scratching: Create a linear "scratch" in the monolayer using a sterile p200 pipette tip.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Add fresh culture medium containing the test compound (e.g., this compound at various concentrations) or vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12 and 24 hours) using a phase-contrast microscope.

-

Analysis: Quantify the migration by measuring the area of the scratch at each time point and calculating the percentage of wound closure.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with Matrigel® and allow it to solidify at 37°C.

-

Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of the test compound (e.g., this compound) or vehicle control.

-

Incubation: Incubate the plate for 4-18 hours at 37°C to allow for tube formation.

-

Imaging: Visualize and capture images of the tube network using a phase-contrast microscope.

-

Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops.

Isolated Vessel Videomicroscopy for Vasodilation

This ex vivo method assesses the direct effect of compounds on the diameter of isolated small arteries.

Protocol:

-

Vessel Isolation: Isolate human coronary arterioles from surgical specimens.

-

Cannulation: Cannulate the arterioles onto two glass micropipettes in a chamber filled with physiological salt solution.

-

Pressurization: Pressurize the vessel to a constant intravascular pressure (e.g., 60 mmHg).

-

Pre-constriction: Constrict the vessel with a vasoconstrictor (e.g., endothelin-1) to establish a stable baseline tone.

-

Treatment: Add cumulative concentrations of the test compound (e.g., this compound) to the superfusate.

-

Measurement: Continuously record the internal diameter of the vessel using a videomicroscope and video dimension analyzer.

-

Analysis: Express the change in diameter as a percentage of the maximal possible dilation.

Patch-Clamp Electrophysiology for BKCa Channel Activity

This technique allows for the direct measurement of ion channel activity in the cell membrane.

Protocol:

-

Cell Isolation: Isolate single vascular smooth muscle cells from the desired artery.

-

Patch Formation: Form a high-resistance seal between a glass micropipette and the cell membrane (cell-attached or whole-cell configuration).

-

Voltage Clamp: Clamp the membrane potential at a holding potential.

-

Recording: Record the ionic currents flowing through the BKCa channels in response to voltage steps or the application of the test compound (e.g., this compound).

-

Analysis: Analyze the current amplitude, open probability, and other kinetic properties of the channels.

Experimental Workflow

The investigation of this compound's function in endothelial cells typically follows a logical progression from in vitro cellular assays to more complex ex vivo tissue models.

Conclusion

The biological activity of this compound in the endothelium is context-dependent. While it does not appear to play a direct role in angiogenesis, it is a potent vasodilator in the coronary microcirculation. This functional dichotomy highlights the complexity of lipid signaling pathways and underscores the importance of studying individual metabolites to fully understand their physiological and pathological roles. For drug development professionals, the selective vasodilatory action of this compound, without the pro-angiogenic effects of its precursor, may present novel therapeutic opportunities for conditions characterized by endothelial dysfunction and impaired vascular tone. Further research is warranted to explore the full spectrum of this compound's activities and its potential as a therapeutic agent.

References

- 1. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

The Dichotomous Role of 11,12-DiHETrE in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11,12-dihydroxy-5Z,8Z,14Z-eicosatrienoic acid (11,12-DiHETrE) is a vicinal diol metabolite of the cytochrome P450 (CYP) epoxygenase pathway, formed through the hydrolysis of 11,12-epoxyeicosatrienoic acid (11,12-EET) by the soluble epoxide hydrolase (sEH). While its precursor, 11,12-EET, is well-established as a potent anti-inflammatory mediator, the precise role of this compound in inflammation is more nuanced and appears to be context-dependent. This technical guide provides an in-depth analysis of the current understanding of this compound in inflammatory processes, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows. Evidence suggests that the conversion of 11,12-EET to this compound generally represents a deactivation pathway, diminishing the anti-inflammatory effects of the parent epoxide. However, emerging research indicates that this compound itself may possess distinct biological activities, including potential pro-inflammatory effects in certain pathological conditions. This guide aims to equip researchers and drug development professionals with a comprehensive understanding of this compound to inform future investigations and therapeutic strategies targeting the CYP epoxygenase pathway.

Introduction

Eicosanoids are a class of bioactive lipid mediators derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid (AA). They play crucial roles in a myriad of physiological and pathological processes, with inflammation being a key area of their influence. The three major enzymatic pathways involved in eicosanoid biosynthesis are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) epoxygenase pathways.[1] While the roles of prostaglandins (B1171923) and leukotrienes, products of the COX and LOX pathways respectively, in inflammation are well-characterized, the contributions of the CYP epoxygenase pathway metabolites are an area of growing interest.

The CYP epoxygenase pathway metabolizes arachidonic acid to form four regioisomeric epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[2][3][4] These EETs, particularly 11,12-EET and 14,15-EET, are recognized for their potent anti-inflammatory, vasodilatory, and protective effects in various tissues.[2][5][6] The biological activity of EETs is tightly regulated by their rapid hydrolysis to the corresponding dihydroxyeicosatrienoic acids (DiHETrEs or DHETs) by the soluble epoxide hydrolase (sEH).[4][7] This conversion is generally considered a deactivation step, as DiHETrEs often exhibit reduced biological activity compared to their parent epoxides.[2][5]

This guide focuses specifically on this compound, the diol derivative of 11,12-EET.[8][9] We will explore its formation, its complex and sometimes contradictory role in inflammation, and the experimental approaches used to investigate its function.

The Cytochrome P450 Epoxygenase Pathway and this compound Formation

The biosynthesis of this compound is a two-step enzymatic process originating from arachidonic acid.

Step 1: Formation of 11,12-EET

Arachidonic acid, released from membrane phospholipids, is metabolized by CYP epoxygenases, predominantly from the CYP2C and CYP2J subfamilies, to form 11,12-EET.[2][10] This reaction involves the epoxidation of the double bond at the 11,12 position of the arachidonic acid backbone.

Step 2: Hydrolysis to this compound

The resulting 11,12-EET is then rapidly hydrolyzed by the soluble epoxide hydrolase (sEH) into this compound.[4][11] This enzymatic hydration opens the epoxide ring to form two hydroxyl groups on adjacent carbon atoms.

The balance between the activities of CYP epoxygenases and sEH is a critical determinant of the cellular levels of EETs and DiHETrEs, and consequently, the overall inflammatory tone regulated by this pathway.

Figure 1: Biosynthetic pathway of this compound.

Role of this compound in Inflammation

The role of this compound in inflammation is multifaceted and can be viewed from two main perspectives: as a less active metabolite of the anti-inflammatory 11,12-EET, and as a molecule with its own potential biological activities.

This compound as a Marker of 11,12-EET Inactivation

A significant body of evidence supports the anti-inflammatory properties of 11,12-EET. It has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB, thereby reducing the expression of downstream inflammatory mediators such as cytokines and adhesion molecules.[6][12][13] Consequently, the hydrolysis of 11,12-EET to this compound by sEH is considered a key mechanism for terminating these anti-inflammatory signals.[2][5]

Therapeutic strategies aimed at inhibiting sEH have been shown to be effective in reducing inflammation in various animal models.[14][15] By preventing the degradation of EETs, sEH inhibitors effectively elevate the endogenous levels of these protective lipid mediators.

Potential Pro-inflammatory and Other Biological Activities of this compound

While often considered less active, some studies suggest that this compound may not be merely an inert metabolite. There is evidence that DiHETrEs, in general, can possess pro-inflammatory properties.[4] For instance, studies have shown that CYP450-epoxy-oxylipins, including DiHETrEs, are present during acute inflammation and its resolution.[16]